molecular formula C10H11ClN2O3 B1665334 (2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid CAS No. 153152-32-0

(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B1665334
CAS No.: 153152-32-0
M. Wt: 242.66 g/mol
InChI Key: HQLHZNDJQSRKDT-QMMMGPOBSA-N
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Description

AV-101, also known as 4-chlorokynurenine, is a pro-drug of 7-chlorokynurenic acid. It is a potent and selective antagonist of the glycine co-agonist site of the N-methyl-D-aspartate receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric conditions, including depression and Parkinson’s disease .

Scientific Research Applications

AV-101 has a wide range of scientific research applications:

    Chemistry: AV-101 is used as a model compound to study the effects of glycine site antagonists on the N-methyl-D-aspartate receptor.

    Biology: It is used to investigate the role of the N-methyl-D-aspartate receptor in various biological processes, including synaptic plasticity and neuroprotection.

    Medicine: AV-101 is being studied for its potential therapeutic effects in treating depression, Parkinson’s disease, and other neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting the N-methyl-D-aspartate receptor

Mechanism of Action

The specific mechanism of action for this compound was not found in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound was not found in the available resources .

Future Directions

While specific future directions for this compound were not found, it’s worth noting that research into similar compounds continues to be an active area of study .

Preparation Methods

The preparation of AV-101 involves the synthesis of 4-chlorokynurenine. The synthetic route typically includes the chlorination of kynurenine, followed by purification steps to isolate the desired product. Industrial production methods focus on optimizing yield and purity while ensuring the process is cost-effective and scalable .

Chemical Reactions Analysis

AV-101 undergoes several types of chemical reactions, including:

    Oxidation: AV-101 can be oxidized to form 7-chlorokynurenic acid, its active metabolite.

    Reduction: Reduction reactions can modify the functional groups on AV-101, potentially altering its pharmacological properties.

    Substitution: Various substitution reactions can introduce different functional groups into the AV-101 molecule, which can be used to create derivatives with unique properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of AV-101 with modified pharmacological profiles .

Comparison with Similar Compounds

AV-101 is unique compared to other similar compounds due to its selective inhibition of the glycine co-agonist site of the N-methyl-D-aspartate receptor. Similar compounds include:

AV-101’s unique mechanism of action and favorable safety profile make it a promising candidate for further research and development in the treatment of neurological and psychiatric disorders.

Properties

IUPAC Name

(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153152-32-0
Record name AV-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AV-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 2
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 3
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 4
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 5
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 6
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

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